molecular formula C14H18N2O3 B3131505 alpha-Cyano-4-hydroxycinnamic acid Butylamine salt CAS No. 355011-53-9

alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

Cat. No.: B3131505
CAS No.: 355011-53-9
M. Wt: 262.3 g/mol
InChI Key: GIVMWZSXFUHWOQ-HAAWTFQLSA-N
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Description

Historical Development of Ionic Liquid Matrices in MALDI-MS

Evolution from Solid to Liquid Matrices

The inception of MALDI-MS in the mid-1980s relied on crystalline solid matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB), which facilitated the desorption and ionization of large biomolecules. Early matrices required precise crystallization conditions, often leading to inhomogeneous sample spots and poor shot-to-shot reproducibility. For instance, traditional CHCA matrices exhibited relative standard deviations (RSDs) of intensity values exceeding 40% across multiple laser shots due to irregular crystal structures.

The paradigm shifted in the early 2000s with the introduction of ionic liquid matrices, which combined organic acids with amines to form low-melting-point salts. A landmark 2004 study demonstrated that replacing solid CHCA with CHCAB reduced RSDs by eightfold, achieving values below 5%. This innovation stemmed from the liquid matrix’s ability to form homogeneous films, eliminating crystal-dependent ionization variability.

Key Milestones in Ionic Liquid Matrix Development
Year Advancement Impact
1985 Discovery of MALDI using solid CHCA Enabled peptide analysis up to 10 kDa
2004 Synthesis of CHCAB and DHBB ionic liquids Reduced RSDs to <5%; enabled vacuum-stable analyses
2020 pH-adjustable liquid matrices Expanded applicability to enzymatic digests (pH 3.5–8.6)

Properties

IUPAC Name

butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVMWZSXFUHWOQ-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355011-53-9
Record name alpha -Cyano-4-hydroxycinnamic acid Butylamine salt
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt involves the reaction of alpha-Cyano-4-hydroxycinnamic acid with Butylamine. The reaction typically occurs in a solvent such as methanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

α-Cyano-4-hydroxycinnamic acid butylamine salt is a chemical compound with diverse research applications . Introduced by Mank et al. in 2004, it has demonstrated higher shot-to-shot and spot-to-spot reproducibility compared to other compounds .

Scientific Research Applications

  • MALDI Matrix: α-Cyano-4-hydroxycinnamic acid is utilized as a matrix to facilitate peptide ionization in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry applications . It is also used as a matrix substance for MALDI-MS .
  • Inhibitor of monocarboxylate transporters (MCTs): α-Cyano-4-hydroxycinnamic acid acts as a potent and non-competitive inhibitor of monocarboxylate transporters (MCTs) . It inhibits monocarboxylates transport such as lactate and pyruvate .

Case Studies

  • Raman vibrational analysis: Comparative Raman vibrational analysis has been performed on alpha-cyano-4-hydroxycinnamic acid and its derivative, alpha-cyano-3-hydroxycinnamic acid, to determine differences between the two structurally similar derivatives. For comparison, the CHCA derivatives cyanocinnamic acid (CCA) and coumaric acid (CA) were also studied .
  • Mitochondrial pyruvate transport: Studies with whole-cell preparations incubated in vitro indicate that alpha-cyano-4-hydroxycinnamate or alpha-cyanocinnamate can be used to specifically inhibit mitochondrial pyruvate transport within cells and thus alter the metabolic emphasis of the preparation .
  • Inhibition of pyruvate transport: α-Cyano-4-hydroxycinnamate greatly inhibits the transport of pyruvate but not that of acetate or butyrate in liver mitochondria and erythrocytes .

Data Table

AnalyteSensitivity improvement rate (fold)
G 2CHCA
Neocarratetraose-41,3-di-O-sulfate (2Na +)100
Neocarrahexaose-41,3,5-tri-O-sulfate (3Na +)10
Neocarrahexaose-24,41,3,5-tetra-sulfate (4Na +)100
Neocarradodecaose-41,3,5,7,9,11-hexa-sulfate (6Na +)10

Safety and Regulatory Information

Hazard StatementDescription
H225Highly flammable liquid and vapour
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H317May cause an allergic skin reaction
H330Fatal if inhaled
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335May cause respiratory irritation
Precautionary statementsPrevention
P261Avoid breathing dust/fume/gas/mist/vapours/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+351+338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing

Comparison with Similar Compounds

Key Findings :

  • CHCAB’s IL form generates narrower signal intensity dispersion (Fig. 3(b) in ) and reduces thermal fragmentation by 30–40% compared to CHCA .
  • Methanol addition to CHCAB improves spot homogeneity on MALDI plates, enhancing sensitivity (signal-to-noise ratio increased by ~2×) and reproducibility (relative standard deviation <10%) .
  • Unlike DHB/B, CHCAB is effective for both peptides and oligosaccharides, with superior suppression of SO₃ group loss in sulfated glycans .

Structural and Functional Analogues

Amine-Salt Derivatives of CHCA

Compound Amine Group Applications Distinct Features References
CHCAB Butylamine MALDI-MS, enzyme inhibition, nucleic acid analysis. COX-2 inhibition (IC₅₀: ~5 µM); enhances DNA binding.
CHCA Diethylamine Salt Diethylamine Limited MALDI applications. Lower thermal stability (melting point: ~85°C).
CHCA Guanidinium Salt Guanidinium Oligosaccharide analysis. High solubility in DMSO; incompatible with methanol.

Key Findings :

  • Butylamine in CHCAB improves vacuum stability and analyte-matrix compatibility compared to diethylamine salts, which degrade faster under laser irradiation .
  • Guanidinium-based CHCA analogues excel in sulfated glycan analysis but lack CHCAB’s dual utility in enzyme inhibition studies .

Enzyme Inhibition Profile

CHCAB inhibits COX-2 (prostaglandin suppression) and lipoxygenases (leukotriene suppression) at micromolar concentrations .

Biological Activity

α-Cyano-4-hydroxycinnamic acid butylamine salt (CHCAB) is a derivative of α-cyano-4-hydroxycinnamic acid (CHCA), known for its diverse biological activities and applications in various fields, particularly in mass spectrometry as a matrix for peptide ionization. This article explores the biological activity of CHCAB, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

  • Chemical Name : α-Cyano-4-hydroxycinnamic acid butylamine salt
  • CAS Number : 28166-41-8
  • Molecular Formula : C12H15N1O3

CHCAB acts primarily as a non-competitive inhibitor of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate and pyruvate across cell membranes. The inhibition of these transporters affects metabolic pathways, particularly those involving pyruvate metabolism in mitochondria.

Key Findings:

  • Inhibition of Mitochondrial Pyruvate Transport : CHCAB inhibits mitochondrial pyruvate transport with a Ki value of 6.3 μM, significantly affecting oxidative phosphorylation processes in cells .
  • Impact on Energy Metabolism : At concentrations of 0.5 mM to 1 mM, CHCAB has been shown to inhibit branching morphogenesis in lung explants and decrease oxygen uptake in rat heart mitochondria .

Biological Effects

The biological effects of CHCAB can be categorized into several key areas:

1. Cellular Metabolism

  • Pyruvate Oxidation : CHCAB selectively inhibits pyruvate oxidation in various tissues, impacting gluconeogenesis and fatty acid synthesis from glucose and fructose .
  • Gluconeogenesis Inhibition : In kidney-cortex slices, CHCAB inhibits gluconeogenesis from pyruvate and lactate but not from succinate .

2. Antioxidant Activity

Recent studies have highlighted the potential antioxidant properties of CHCAB derivatives. A library of multifunctional aldose reductase inhibitors derived from the CHCA scaffold demonstrated significant antioxidant activity in vitro, with IC50 values ranging from 72 to 405 nM for different compounds .

Case Studies

Several studies have documented the effects of CHCAB on various biological systems:

  • Study on Mitochondrial Function :
    • Researchers observed that treatment with CHCAB at concentrations below 200 μM inhibited mitochondrial pyruvate transport without affecting ATP levels, suggesting its potential use in metabolic modulation .
  • Glycoprotein Analysis :
    • In mass spectrometry applications, CHCAB was found to provide higher reproducibility compared to traditional matrices, enhancing the analysis of glycoproteins and peptides .

Data Tables

Parameter Value/Observation
Ki for Mitochondrial Pyruvate Transport6.3 μM
Concentration for Significant Inhibition0.5 mM - 1 mM
IC50 for Aldose Reductase Inhibitors72 - 405 nM

Q & A

Q. What are the primary applications of CHCAB in mass spectrometry?

CHCAB is primarily used as an ionic liquid (IL) matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). It enhances ionization efficiency for analytes prone to fragmentation, such as oligosaccharides and glycopeptides, by suppressing thermal decomposition (e.g., loss of sulfonic acid groups) . Compared to solid matrices like α-cyano-4-hydroxycinnamic acid (CHCA), CHCAB provides better reproducibility due to reduced data dispersion .

Q. How does CHCAB improve experimental reproducibility in MALDI-TOF-MS?

CHCAB’s ionic liquid matrix ensures homogeneous co-crystallization with analytes, minimizing "sweet spot" variability. This reduces signal fluctuations and improves inter-laboratory comparability. For example, studies show CHCAB reduces relative standard deviation (RSD) in peak intensity by 15–20% compared to CHCA .

Q. What criteria should guide the selection of CHCAB over other matrices like DHB or SA?

MatrixAnalyte SuitabilityKey Advantages
CHCABGlycans, glycopeptides, thermally labile moleculesEnhanced reproducibility, reduced fragmentation
DHBPeptides, lipidsBroad applicability but higher fragmentation risk
SAProteins (>10 kDa)High laser tolerance but poor homogeneity
Select CHCAB for fragile analytes requiring low laser energy and uniform sample-matrix distribution .

Advanced Research Questions

Q. How can CHCAB be optimized for analyzing sulfated oligosaccharides with MALDI-TOF-MS?

  • Sample Preparation : Dissolve CHCAB in 50% acetonitrile/0.1% trifluoroacetic acid (TFA) at a 1:1 analyte-to-matrix ratio.
  • Laser Energy : Use 20–30% lower energy than typical CHCA protocols to prevent SO3 group loss .
  • Validation : Compare spectra with/without CHCAB to confirm suppression of fragmentation (e.g., monitor m/z shifts indicative of SO3 loss) .

Q. How should researchers address conflicting data when CHCAB underperforms for phosphorylated peptides?

  • Hypothesis Testing : Assess whether phosphorylation site accessibility or matrix acidity (CHCAB’s pKa ~3.5) disrupts ionization.
  • Method Adjustment : Substitute CHCAB with a phosphopeptide-specific matrix (e.g., 2,5-dihydroxybenzoic acid/ammonium citrate) and compare signal-to-noise ratios .
  • Cross-Validation : Use complementary techniques like electrospray ionization (ESI)-MS to verify phosphorylation patterns .

Q. What experimental designs mitigate batch-to-batch variability in CHCAB synthesis?

  • Purity Verification : Perform NMR or HPLC to confirm >99% purity (CAS RN 355011-53-9) .
  • Standardization : Pre-test each batch using a control analyte (e.g., maltooligosaccharides) to ensure consistent ion suppression and signal intensity .

Q. How does CHCAB’s ionic liquid nature influence vacuum stability in MALDI-TOF-MS?

CHCAB’s low volatility under vacuum prevents matrix sublimation, enabling prolonged instrument operation without signal decay. This contrasts with solid matrices, which degrade over time, requiring frequent recalibration .

Methodological Notes

  • Sourcing & Handling : CHCAB is commercially available as a laboratory-grade standard (e.g., Sigma-Aldrich Product No. 67336). Store desiccated at –20°C to prevent hydrolysis .
  • Data Interpretation : Use software tools (e.g., mMass) to deconvolute spectra, accounting for CHCAB’s adduct formation (e.g., [M+Na]<sup>+</sup> vs. [M+K]<sup>+</sup>) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Cyano-4-hydroxycinnamic acid Butylamine salt
Reactant of Route 2
alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

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